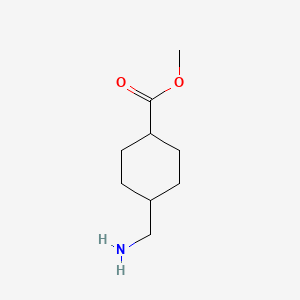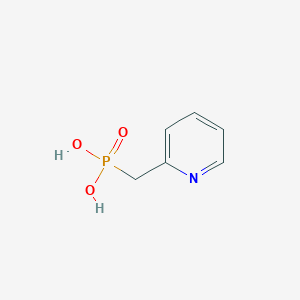![molecular formula C9H7ClN2O B1316453 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-éthanone, 2-chloro- CAS No. 83393-47-9](/img/structure/B1316453.png)
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-éthanone, 2-chloro-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibiteurs de FGFR en thérapie anticancéreuse
Ce composé est utilisé dans la conception de puissants inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR). Ces inhibiteurs jouent un rôle crucial en thérapie anticancéreuse, en particulier pour cibler les cancers qui présentent des voies de signalisation FGFR aberrantes .
Activité antitumorale
Des dérivés de ce composé ont été évalués pour leurs effets sur la migration et l'invasion des cellules tumorales, ce qui indique une utilisation potentielle dans les stratégies antitumorales .
Inhibition de JAK pour les maladies auto-immunes
Des modifications du composé ont été étudiées pour leur activité inhibitrice de la Janus kinase (JAK), qui est significative pour le traitement des maladies auto-immunes .
Synthèse du pexidartinib
Il sert d'intermédiaire dans la synthèse du pexidartinib, un médicament utilisé pour traiter le tumeur à cellules géantes à cellules géantes .
Inhibiteurs de VEGFR-2 pour l'angiogenèse
Le composé est un réactif dans la synthèse des inhibiteurs de VEGFR-2, qui sont essentiels pour contrôler l'angiogenèse, un processus qui joue un rôle essentiel dans la progression du cancer .
Inhibiteurs de FLT3 pour la leucémie myéloïde aiguë
Il est également impliqué dans la synthèse des inhibiteurs de FLT3, qui sont en cours de recherche pour le traitement de la leucémie myéloïde aiguë .
Diabète et maladies cardiovasculaires
Certains dérivés sont explorés pour leur potentiel à réduire les taux de glucose sanguin, ce qui pourrait être bénéfique pour le traitement du diabète et des maladies cardiovasculaires associées .
Applications médicinales larges
Enfin, les dérivés de la pyridine, y compris ceux liés à ce composé, ont une large gamme d'applications médicinales, notamment les activités antivirales, antimicrobiennes, antidiabétiques et anticancéreuses .
Orientations Futures
: Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. DOI
: Additional spectral data and characterization can be found in: [Design and synthesis of pyrrolo 2,3- - Springer
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pexidartinib, are known to inhibit multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Mode of Action
Based on its structural similarity to other pyrrolopyridine derivatives, it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been shown to impact pathways related to cell proliferation and survival, potentially through their inhibition of key tyrosine kinases .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in certain cell types .
Analyse Biochimique
Biochemical Properties
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been observed to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and affecting downstream signaling pathways. This interaction is essential in understanding the compound’s potential therapeutic applications, especially in cancer treatment where FGFR signaling is often dysregulated.
Cellular Effects
The effects of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the FGFR signaling pathway . This inhibition leads to reduced cell growth and induction of apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, leading to the inhibition of receptor activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade that promotes cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes and sustained cellular effects . Degradation of the compound over time can lead to reduced efficacy and the need for repeated dosing to maintain its biological activity.
Dosage Effects in Animal Models
The effects of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to non-target tissues and organs. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, thereby influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on target enzymes and proteins.
Subcellular Localization
The subcellular localization of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone is essential for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization allows the compound to interact with its target enzymes and proteins more effectively, thereby enhancing its biological activity.
Propriétés
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALXXOVJMEHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CCl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509624 | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83393-47-9 | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83393-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


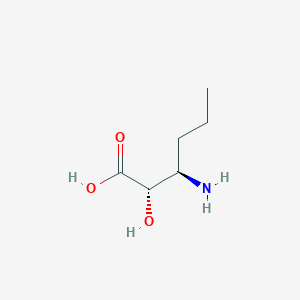
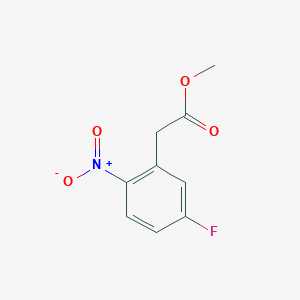
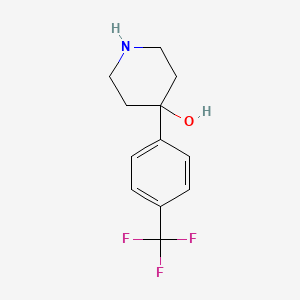
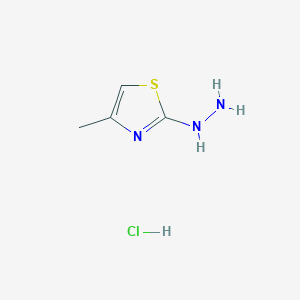




![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
